molecular formula C21H27N3O4 B2599434 2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)-N-(propan-2-yl)acetamide CAS No. 898420-40-1

2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)-N-(propan-2-yl)acetamide

Cat. No.: B2599434
CAS No.: 898420-40-1
M. Wt: 385.464
InChI Key: ZLVOUPOTPYHLME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)-N-(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C21H27N3O4 and its molecular weight is 385.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques and Catalysis : Research has demonstrated efficient synthesis methods for derivatives of the compound, emphasizing the role of catalysts like silica-bonded N-propylpiperazine sodium n-propionate in the preparation of pyran and pyrazole derivatives. These methods highlight the compound's potential as a building block in heterocyclic synthesis, facilitating the development of diverse chemical entities with possible therapeutic applications (Niknam et al., 2013).

Structural Characterization and Optimization : Studies involving the compound and its derivatives have focused on structural characterization through various spectroscopic techniques. This research has been pivotal in identifying and optimizing chemical structures for enhanced biological activity, laying the groundwork for the development of novel pharmaceutical agents (P. Nayak et al., 2014).

Biological and Pharmacological Applications

Neuroprotective Effects : Derivatives of the compound have been evaluated for their neuroprotective effects, particularly in models of oxidative stress. Some derivatives showed significant protective effects against induced oxidative stress in cell models, indicating potential therapeutic applications in neurodegenerative diseases (Bilqees Sameem et al., 2017).

Anticancer and Anti-inflammatory Activities : The compound's derivatives have been synthesized and assessed for their anticancer and anti-inflammatory properties. Research has highlighted the promising anticancer activities of pyrazolopyrimidine derivatives, suggesting their potential as leads for developing new cancer therapies (A. Rahmouni et al., 2016).

Antioxidant Activity : Research has also explored the antioxidant capabilities of related compounds, indicating their potential utility in combating oxidative stress-related pathologies. The design and synthesis of these compounds aim at enhancing their DPPH radical scavenging activity, which is crucial for mitigating oxidative damage in biological systems (P. Nayak et al., 2014).

Properties

IUPAC Name

2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxy-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4/c1-16(2)22-21(26)15-28-20-14-27-18(12-19(20)25)13-23-8-10-24(11-9-23)17-6-4-3-5-7-17/h3-7,12,14,16H,8-11,13,15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVOUPOTPYHLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.